molecular formula C11H16O5 B158651 Glycerol 1,3-Dimethacrylate CAS No. 1830-78-0

Glycerol 1,3-Dimethacrylate

Cat. No. B158651
CAS RN: 1830-78-0
M. Wt: 228.24 g/mol
InChI Key: OQHMGFSAURFQAF-UHFFFAOYSA-N
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Description

Glycerol 1,3-Dimethacrylate is a chemical compound with the molecular formula C11H16O5 . It is also known by other names such as 1,2,3-Propanetriol, 1,3-di(2-methyl-2-propenoate), and Bis(methacryloyloxy)propanol .


Synthesis Analysis

Glycerol 1,3-Dimethacrylate can be synthesized by photopolymerization . This method has economic and ecological advantages, and glycerol can be used as a coinitiator in photopolymerization . It is inexpensive and non-toxic, aligning with the principles of green chemistry .


Molecular Structure Analysis

The molecular structure of Glycerol 1,3-Dimethacrylate consists of 11 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . The average mass is 228.242 Da and the monoisotopic mass is 228.099777 Da .


Chemical Reactions Analysis

Glycerol 1,3-Dimethacrylate can be used to synthesize several dimethacrylate polymers with different glycerol content . The addition of glycerol in the dimethacrylate system causes few modifications in the thermal stability of the polymer and thermal events when compared with pure polymers .


Physical And Chemical Properties Analysis

Glycerol 1,3-Dimethacrylate has a density of 1.1±0.1 g/cm³ . Its boiling point is 317.2±9.0 °C at 760 mmHg . The flash point is 114.6±12.2 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Application in Polymer Synthesis

  • Scientific Field : Polymer Chemistry
  • Summary of the Application : Glycerol 1,3-Dimethacrylate is commonly used as a cross-linking agent in the formulation of polymer materials to improve the mechanical strength, durability, and dimensional stability of the polymers . It’s also used in the synthesis of photopolymers with antimicrobial and shape-memory properties .
  • Methods of Application : Glycerol 1,3-Dimethacrylate is involved in free radical polymerization . The photocuring kinetics were monitored by real-time photorheometry .
  • Results or Outcomes : All polymers synthesized demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus flavus and Aspergillus niger . Some polymers showed thermoresponsive shape-memory behavior .

Application in Suspension Copolymerization

  • Scientific Field : Polymer Science
  • Summary of the Application : Glycerol 1,3-Dimethacrylate is used in suspension copolymerization .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Photopolymerization

  • Scientific Field : Polymer Chemistry
  • Summary of the Application : Glycerol 1,3-Dimethacrylate is used in photopolymerization to synthesize polymers with different glycerol content . The objective of this study was to verify thermal properties, degree of conversion, and morphological features of several dimethacrylate polymers with different glycerol content .
  • Methods of Application : These polymers were synthesized by photopolymerization, which has economic and ecological advantages . The glycerol can be used as a coinitiator in photopolymerization .
  • Results or Outcomes : Two dimethacrylate systems (UDMA/glycerol and Bis-GMA/glycerol) showed good results for conversion degree and morphological aspects when compared with pure systems .

Application in Formulating Dental Composites and Adhesives

  • Scientific Field : Dental Materials
  • Summary of the Application : Glycerol 1,3-Dimethacrylate is used in formulating dental composites and adhesives . Its favorable properties make it well-suited for this application .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Optical Materials and Photolithography

  • Scientific Field : Material Science
  • Summary of the Application : Glycerol 1,3-Dimethacrylate is used in the formulation of optical materials and photolithography . These materials are used in a variety of applications, including imaging systems, data storage, and microfabrication .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Formulating Resins, Coatings, and Paints

  • Scientific Field : Industrial Chemistry
  • Summary of the Application : Glycerol 1,3-Dimethacrylate is used in formulating resins, coatings, and paints . Its favorable properties make it well-suited for these applications .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Glycerol 1,3-Dimethacrylate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .

Future Directions

Glycerol 1,3-Dimethacrylate has broad applicability in the synthesis of new materials such as biomaterials, coatings, optical materials, and composites . Its use aligns with the principles of green chemistry, making it a promising compound for future research and applications .

properties

IUPAC Name

[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-7(2)10(13)15-5-9(12)6-16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHMGFSAURFQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COC(=O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103135-96-2
Record name 2-Propenoic acid, 2-methyl-, 1,1′-(2-hydroxy-1,3-propanediyl) ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5062009
Record name 2-Hydroxy-1,3-propanediyl bismethacrylate
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol 1,3-Dimethacrylate

CAS RN

1830-78-0, 28497-59-8
Record name 2-Hydroxy-1,3-dimethacryloxypropane
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Record name Glycerol 1,3-dimethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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Record name 2-Hydroxy-1,3-propanediyl bismethacrylate
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Record name Reaction mass of 2-hydroxy-1,3-propanediyl bismethacrylate and 101525-90-0
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Record name 2-hydroxy-1,3-propanediyl bismethacrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenoic acid, 2-methyl-, diester with 1,2,3-propanetriol
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Record name GLYCEROL 1,3-DIMETHACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
G Hasegawa, K Kanamori, K Nakanishi, S Yamago - Polymer, 2011 - Elsevier
Rigid methacrylate-based polymer monoliths with well-defined macropores have been synthesized from glycerol 1,3-dimethacrylate (GDMA) and trimethylolpropane trimethacrylate (…
Number of citations: 42 www.sciencedirect.com
M Kemnitz, M Tabatabai, A Utterodt… - Polymer …, 2016 - Wiley Online Library
A new series of crosslinkable dimethacrylates containing thioether and phosphonic acid were synthesized. The structures of the different synthesized crosslinkable agents based on …
Number of citations: 2 onlinelibrary.wiley.com
G Hasegawa, G Hasegawa - … on Porous Monolithic Materials Prepared via …, 2013 - Springer
Rigid methacrylate-based and acrylamide-based polymer monoliths with well-defined macropores have been synthesized from different monomers by organotellurium-mediated living …
Number of citations: 2 link.springer.com
FV Rostirolla, VCB Leitune, FR Bohns… - Clinical Oral …, 2019 - Springer
Objectives The aim of this study was to evaluate the mineral deposition, push-out bond strength, radiopacity, the degree of conversion, film thickness, flow, calcium ion release, and pH …
Number of citations: 7 link.springer.com
M Kemnitz, M Tabatabai, A Utterodt… - … Chemistry and Physics, 2015 - Wiley Online Library
A crosslinking agent of thioether containing a phosphonic acid, (3‐((11‐((1,3‐bis(methacryloyloxy)propan‐2‐yl)oxy)‐11‐oxoundecyl)thio)‐propyl)phosphonic acid (6), is synthesized. …
Number of citations: 3 onlinelibrary.wiley.com
A Vicente, AJ Ortiz, PL Parra, JL Calvo, F Chiva - Odontology, 2011 - Springer
The purpose of this study was to evaluate the effect of a colutory (XeroLacer, Lacer), prescribed for the treatment of xerostomy, on microleakage into class V cavities filled with a …
Number of citations: 12 link.springer.com
FM Collares, VCB Leitune, FV Rostirolla… - International …, 2012 - Wiley Online Library
Collares FM, Leitune VCB, Rostirolla FV, Trommer RM, Bergmann CP, Samuel SMW. Nanostructured hydroxyapatite as filler for methacrylate‐based root canal sealers. International …
Number of citations: 69 onlinelibrary.wiley.com
E Lubomirsky, T Hofe, J Preis… - ACS Applied Polymer …, 2023 - ACS Publications
Porous materials with low tortuosities are needed when efficient liquid transport through a substrate is required. Thus, the development of materials with homogeneous interconnected …
Number of citations: 0 pubs.acs.org
A Sananez, A Sanchez, L Davis, Y Vento… - Journal of Esthetic …, 2020 - Wiley Online Library
Objective This study examines monomer permeation of commercial dental adhesive through nitrile‐based gloves, and correlates findings with clinical case studies of dental students …
Number of citations: 12 onlinelibrary.wiley.com
EA Koulaouzidou… - … Research Part B …, 2008 - Wiley Online Library
Clearfil Protect Bond is a new dental bonding agent recently introduced into clinical practice. It contains an antibacterial monomer that contributes to its antibacterial profile. The aim of …
Number of citations: 36 onlinelibrary.wiley.com

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